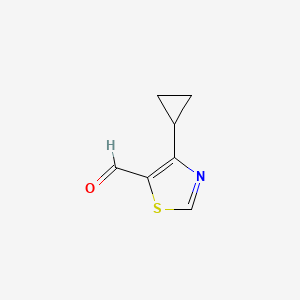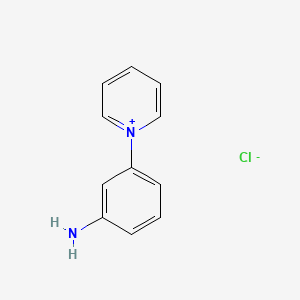
1-(3-Aminophenyl)pyridin-1-ium chloride
Overview
Description
“1-(3-Aminophenyl)pyridin-1-ium chloride” is a chemical compound with the molecular formula C11H11ClN2 . It’s a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridinium ring attached to an aminophenyl group . The compound has a molecular weight of 206.671 Da .Scientific Research Applications
Catalysis in Organic Synthesis
- 1-(3-Aminophenyl)pyridin-1-ium chloride and related compounds have been utilized as catalysts in organic synthesis. For instance, ionic liquids like 1-sulfopyridinium chloride have been used as efficient catalysts for the tandem Knoevenagel–Michael reaction, which is pivotal in synthesizing certain organic compounds (Moosavi‐Zare et al., 2013).
Synthesis of Novel Compounds
- The chemical has been instrumental in synthesizing new compounds. A study demonstrated the synthesis of 3-(aminomethyl)pyridine through a one-pot reaction of 1-amidopyridin-1-ium salt, showcasing its role in creating novel chemical structures (Tang, Xiao, & Wang, 2017).
Structural and Spectroscopic Analysis
- Research has focused on the structural and spectroscopic analysis of compounds similar to this compound. For example, studies involving X-ray diffraction and spectroscopy have been conducted on related compounds to understand their molecular structure and properties (Quiroga et al., 2010).
Development of Luminescent Materials
- Some studies have investigated the use of similar compounds in developing luminescent materials. For instance, research on cyclometalated complexes of 2-(4-bromophenyl)pyridine showed potential applications in creating materials with luminescent properties (Xu et al., 2014).
Density Functional Theory (DFT) Studies
- Compounds like this compound have been subjects of DFT studies. These studies provide insights into the electronic structure and potential applications of these compounds in various fields (Türkyılmaz, Özdemir, & Baran, 2011).
Synthesis of Quinoxaline Derivatives
- Research has shown the utility of related compounds in synthesizing quinoxaline derivatives, which are important in medicinal chemistry and materials science (Sajjadifar, Mansouri, Amini, & Yari, 2020).
Anticancer Research
- In the field of medicinal chemistry, similar compounds have been investigated for their potential in cancer treatment. For example, a study on ruthenium(III) chloride complexes with bis(arylimino)pyridine ligands explored their application in developing new anticancer drugs (Garza-Ortiz et al., 2008).
Future Directions
The future directions of research involving “1-(3-Aminophenyl)pyridin-1-ium chloride” could include its potential applications in various fields. For instance, a related compound, AMPP, has been used for on-tissue chemical derivatization for comprehensive mapping of brain carboxyl and aldehyde metabolites .
Mechanism of Action
Target of Action
1-(3-Aminophenyl)pyridin-1-ium chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications .
Biochemical Pathways
Pyridinium salts are known to be involved in a wide range of research topics .
properties
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWADBRVXZTPGN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



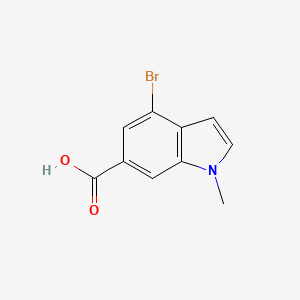
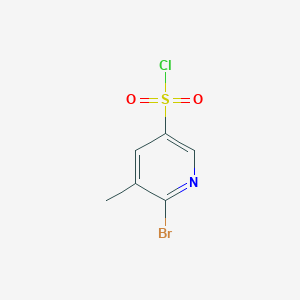
![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)
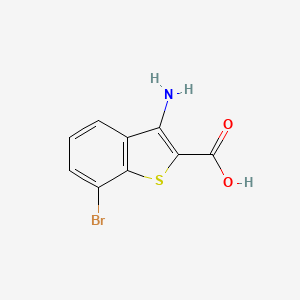
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
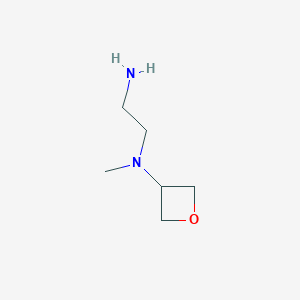

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

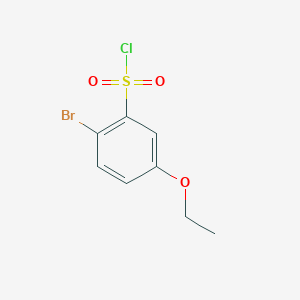
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
